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Compound Name:
1,2-Dimethoxy-3,4-

dimethylbenzene

CAS No.: 248252-69-9

Cat. No.: B104197

Get Quote

Executive Summary
Veratrole serves as a benchmark electron-rich arene, exhibiting high reactivity toward

electrophiles due to the cooperative donating effects of two methoxy groups. 3,4-

Dimethylveratrole amplifies this electron density through the inductive effect (

) of two additional methyl groups. However, this increased nucleophilicity is counterbalanced by
significant steric constraints.[1]

Veratrole: Favors substitution at the C4 position (para to C1-OMe). prone to polymerization

(C4–C5 coupling).[1]

3,4-Dimethylveratrole: Favors substitution at the C5 position (para to C2-OMe).[1] The C3

and C4 positions are blocked, forcing high regioselectivity but limiting polymerization

pathways.
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The reactivity difference is governed by the interplay between Resonance (

) and Inductive (

) effects, modulated by Steric Hindrance.

Electronic Activation Map
The following diagram illustrates the directing effects and accessible sites for electrophilic

attack (

).
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Figure 1: Comparative activation map showing the dominant electrophilic attack vectors.
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Reactivity Profile Comparison
Electrophilic Aromatic Substitution (EAS)
In EAS reactions such as nitration or bromination, 3,4-dimethylveratrole is theoretically more

nucleophilic than veratrole due to the additional methyl groups.[1] However, experimental

protocols often require more controlled conditions to prevent over-oxidation or side reactions.

[1]

Feature Veratrole
3,4-
Dimethylveratrole

Mechanistic Driver

Primary Active Site
C4 (and C5 by

symmetry)
C5

C4 is blocked in the

dimethyl analog; C5 is

activated by C2-OMe (

) and C4-Me (

).[1]

Nitration Reagent
Dilute

(aq)

100%

in

Dimethyl analog

requires anhydrous

conditions to manage

solubility and

regioselectivity.[1]

Regioselectivity
Moderate (Ortho/Para

mix possible)

High (Exclusive C5

attack)

C3/C4 blocking forces

substitution to C5.[1]

Oxidation Potential V vs Ag/Ag+

Lower (

V, est.)[1]

Methyl groups

stabilize the radical

cation intermediate.[2]

Oxidation and Polymerization
Veratrole is a standard monomer for electropolymerization.[1] Upon oxidation, it forms a radical

cation that couples primarily at the para-positions (4,4' or 4,5'), leading to long-chain

conjugated polymers (polyveratrole).
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3,4-Dimethylveratrole, having the C4 position blocked, cannot form linear 4,4'-linked polymers.

[1] Coupling is restricted to the 5,5' positions.[1] This steric blockade often results in the

formation of stable radical cations or short oligomers (dimers/trimers) rather than extended

conductive polymers.

Experimental Protocols
Protocol A: Regioselective Nitration of Veratrole
Objective: Synthesis of 4-nitroveratrole (1,2-dimethoxy-4-nitrobenzene).[1]

Reagents: Veratrole (10 mmol), Aqueous

(70%), Acetic Acid.

Setup: 50 mL round-bottom flask, ice bath (0°C).

Procedure:

Dissolve veratrole in 10 mL acetic acid.

Add

dropwise over 20 minutes, maintaining temperature

.

Stir for 1 hour at room temperature.

Quench with ice water (50 mL).

Isolation: Filter the yellow precipitate. Recrystallize from ethanol.

Expected Yield: 85-90%.

Protocol B: Nitration of 3,4-Dimethylveratrole
Objective: Synthesis of 5-nitro-3,4-dimethylveratrole. Note: This substrate requires anhydrous

conditions to ensure clean conversion at the sterically specific C5 position.[1]
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Reagents: 3,4-Dimethylveratrole (5 mmol), Fuming

(100%), Acetic Anhydride (

), Acetic Acid (

).

Setup: Flame-dried glassware,

atmosphere, cryo-bath (-10°C to 0°C).

Procedure:

Prepare a nitrating mixture of

(100%) in

(3:1 ratio) at 0°C.

Slowly add the nitrating mixture to a solution of 3,4-dimethylveratrole in

.

Stir at 0°C for 30 minutes.

Work-up: Pour onto crushed ice. Neutralize with saturated

.[1] Extract with

.[1][3]

Expected Yield: 76% (High regioselectivity for C5-nitro isomer).

Mechanistic Pathway: Nitration of 3,4-
Dimethylveratrole[1]
The following graph visualizes the reaction coordinate, highlighting the stabilization of the

Wheland intermediate by the methyl groups.
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Why C5?
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Figure 2: Reaction pathway for the nitration of 3,4-dimethylveratrole.

Conclusion
For drug development and synthesis applications:

Select Veratrole when you require a versatile building block capable of downstream

polymerization or multi-site functionalization (C4 and C5).[1]

Select 3,4-Dimethylveratrole when you need absolute regiocontrol.[1] The blocking methyl

groups ensure that electrophilic attack occurs exclusively at C5, eliminating the need for

complex isomer separations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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